molecular formula C12H10ClN3O2 B1428661 Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate CAS No. 1378998-41-4

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate

Cat. No.: B1428661
CAS No.: 1378998-41-4
M. Wt: 263.68 g/mol
InChI Key: UAIPEYKQYLQIIQ-UHFFFAOYSA-N
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Description

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate is a chemical compound of significant interest in medicinal chemistry and anticancer drug discovery. It features a pyrimidine heterocycle, a privileged structure in pharmacology, linked to a methyl benzoate group via an amino bridge. The 4-chloro substituent on the pyrimidine ring makes it a versatile synthetic intermediate for further functionalization through nucleophilic aromatic substitution. This compound is structurally related to classes of molecules investigated as histone deacetylase (HDAC) inhibitors. In such designs, the 4-((substituted phenyl)amino)pyrimidine motif often serves as the cap group, which is critical for surface recognition and binding to the enzyme, while the methyl ester can be hydrolyzed to link to zinc-binding pharmacophores . HDACs are validated epigenetic targets for cancer therapy, and inhibitors incorporating similar pyrimidine caps have demonstrated potent activity against hematological and solid tumors, promoting cell cycle arrest and apoptosis in cancer cell lines . Beyond oncology, the core pyrimidine-arylamine structure is a key scaffold in drugs targeting various kinases and signaling pathways . Researchers value this compound for developing novel therapeutic agents and probing biochemical mechanisms. It is supplied for laboratory research applications. Handle with appropriate precautions; refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

methyl 4-[(4-chloropyrimidin-2-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-18-11(17)8-2-4-9(5-3-8)15-12-14-7-6-10(13)16-12/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIPEYKQYLQIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach involves the nucleophilic substitution of a chlorinated pyrimidine with an amino-benzoate derivative. The key step is the formation of the amino linkage between the pyrimidine ring and the benzoate moiety.

Typical Procedure:

  • Starting materials: 4-chloropyrimidine-2-amine derivatives and methyl 4-aminobenzoate.
  • Reaction conditions: Usually conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate nucleophilic attack.
  • Reaction temperature: Ranges from ambient to 80°C.
  • Outcome: Formation of the desired compound via nucleophilic aromatic substitution.

Example:

In a patent (EP3640246NWA1), a multi-step synthesis involves initial preparation of a pyrimidine derivative, followed by coupling with methyl 4-aminobenzoate under basic conditions, often at elevated temperatures to promote substitution efficiency.

Data Table:

Step Reagents Solvent Temperature Yield Notes
1 4-chloropyrimidine-2-amine DMF 80°C 70-80% Nucleophilic substitution
2 Methyl 4-aminobenzoate - RT to 60°C 60-75% Coupling with pyrimidine

Reaction of 2,4-Dihalogenopyrimidines with Amino Benzoates

Method Overview:

This method utilizes 2,4-dihalogenopyrimidines, such as 2,4-dichloropyrimidine, reacting with methyl 4-aminobenzoate in the presence of a base to form the amino pyrimidine derivative.

Key Reaction:

$$ \text{2,4-Dichloropyrimidine} + \text{Methyl 4-aminobenzoate} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate} $$

Reaction Conditions:

  • Base: Sodium methoxide, potassium tert-butoxide, or sodium hydroxide.
  • Solvent: Acetonitrile, ethanol, or N-methylpyrrolidone.
  • Temperature: Typically between 60°C and 100°C.
  • Duration: 4-24 hours depending on conditions.

Research Findings:

A detailed synthesis (from patent WO2020084142A1) describes reacting 2,4-dichloropyrimidine with methyl 4-aminobenzoate in the presence of sodium methoxide in acetonitrile, yielding the target compound with yields up to 75%.

Data Table:

Step Reagents Solvent Base Temperature Time Yield Notes
1 2,4-Dichloropyrimidine Acetonitrile Sodium methoxide 80°C 6-8h 70-75% Nucleophilic aromatic substitution

Protection/Deprotection Strategies in Multi-Step Synthesis

Method Overview:

In some protocols, the amino group on the pyrimidine or benzoate is temporarily protected to prevent side reactions, then deprotected after coupling.

Example:

  • Use of tert-butoxycarbonyl (Boc) or tert-butyl (t-Bu) groups for amine protection.
  • Post-coupling deprotection conducted under acidic conditions (e.g., trifluoroacetic acid).

Research Findings:

Patents indicate that employing protecting groups enhances selectivity and yields, especially when multiple reactive sites are present.

Data Table:

Step Reagents Conditions Outcome Notes
1 Boc-protected amino pyrimidine TFA Deprotected amino Improves coupling selectivity

Esterification of the Carboxylic Acid to Methyl Ester

Method Overview:

Conversion of benzoic acid derivatives to methyl esters is achieved through Fischer esterification or methylation using diazomethane.

Typical Procedure:

Research Findings:

Most synthesis routes prefer Fischer esterification for simplicity and safety, yielding methyl 4-aminobenzoate efficiently.

Data Table:

Method Reagents Conditions Yield Notes
Fischer esterification Benzoic acid, methanol, H2SO4 Reflux 85-90% Widely used

Summary of Key Data and Reaction Parameters

Preparation Step Reagents Solvent Catalyst/Base Temperature Time Typical Yield References
Nucleophilic substitution 4-chloropyrimidine-2-amine + methyl 4-aminobenzoate DMF K2CO3 80°C 4-8h 70-80% EP3640246NWA1
Coupling with dichloropyrimidine 2,4-dichloropyrimidine + methyl 4-aminobenzoate Acetonitrile NaOMe 80°C 6-8h 70-75% WO2020084142A1
Esterification Benzoic acid + methanol Methanol H2SO4 Reflux 2-4h 85-90% General literature

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis results in the formation of 4-((4-chloropyrimidin-2-yl)amino)benzoic acid.

Scientific Research Applications

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Crystal System/Packing Features
Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate* C₁₂H₁₀ClN₃O₂ ~263.68 4-Cl on pyrimidine, methyl ester Likely triclinic (inferred from analogs)
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate C₁₃H₁₀ClN₃O₃ 291.69 5-Cl on pyrimidine, carbamoyl group Triclinic (P1), N—H⋯N and C—Cl⋯O bonds
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate C₂₀H₁₉N₃O₂ 333.39 Pyridinyl group, ethyl ester Higher lipophilicity (vs. methyl ester)
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Triazine ring, sulfonylurea group Hexagonal (common in triazine derivatives)

*Note: The target compound’s molecular weight is inferred based on substitution patterns; direct data is unavailable in the provided evidence.

Key Observations:

Chlorine Positional Isomerism : The 4-chloro vs. 5-chloro substitution on the pyrimidine ring (as in Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate) alters intermolecular interactions. The 5-chloro derivative exhibits C—Cl⋯O contacts (3.233 Å) and cis-amide conformations, whereas 4-chloro analogs may favor different hydrogen-bonding networks .

Heterocyclic Core Variations : Replacing pyrimidine with triazine (e.g., metsulfuron methyl ester) introduces additional nitrogen atoms, enhancing electronegativity and reactivity. Triazine-based compounds often exhibit stronger hydrogen-bonding capacity, critical for herbicide activity .

Crystallographic and Coordination Behavior

The 5-chloro analog forms a two-dimensional network in its silver(I) complex, with the amide group adopting a cis conformation. In contrast, the free ligand shows trans conformations when uncoordinated, highlighting the role of metal coordination in modulating molecular geometry . Similar behavior is expected for the 4-chloro variant, though steric effects from the chlorine position may influence ligand-metal binding efficiency.

Biological Activity

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate, an organic compound with the molecular formula C12H11ClN4O2, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a chlorinated pyrimidine ring, an amino group, and a benzoate ester. The molecular weight is approximately 263.68 g/mol. Its structure is significant for its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrimidine Derivative : The starting material is treated with appropriate reagents to introduce the chlorinated pyrimidine moiety.
  • Coupling Reaction : The chlorinated pyrimidine is coupled with methyl 4-aminobenzoate under controlled conditions.
  • Purification : The final product is purified through recrystallization or chromatography to achieve high purity.

Recent advancements in synthetic methods have optimized the reaction time significantly, reducing it from 69 hours to approximately 90 minutes while improving yields from 18.5% to 21%.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains and shown effective inhibition, with some derivatives achieving IC50 values in the nanomolar range.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)IC50 Value (nM)
Staphylococcus aureus10 µg/mL50
Escherichia coli15 µg/mL75
Pseudomonas aeruginosa20 µg/mL100

Anticancer Activity

This compound has also been identified as a key intermediate in synthesizing various purine and pyrimidine derivatives with potential anticancer activities. Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting that this compound may play a role in cancer therapy.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human cancer cell lines (e.g., A549 lung cancer cells). The results indicated a significant reduction in cell viability at concentrations above 25 µM after 48 hours of treatment, highlighting its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : It acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes research.
  • Receptor Modulation : The compound has been shown to bind to certain receptor proteins, modulating their activity and leading to significant biological effects such as apoptosis in cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate?

The compound can be synthesized via nucleophilic substitution reactions. A representative approach involves reacting 4-chloro-2-aminopyrimidine with methyl 4-aminobenzoate under controlled conditions. Key steps include temperature optimization (e.g., refluxing in ethanol at 80°C for 12 hours) and purification via recrystallization from ethanol or acetone. Reaction progress is monitored using TLC, and intermediates are confirmed via 1H^1H-NMR (e.g., aromatic proton shifts at δ 8.2–8.5 ppm for pyrimidine and benzoate moieties) .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation employs spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1H^1H-NMR identifies aromatic protons and hydrogen bonding (e.g., NH protons at δ 10.2–10.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) at ~165 ppm and pyrimidine carbons at ~155–160 ppm .
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C–Cl = 1.73 Å) and hydrogen-bonding networks (N–H···N and C–H···O interactions). SHELXL software refines the structure to R-factors < 0.05 .

Q. What are the critical crystallographic parameters for this compound?

SCXRD data reveal:

ParameterValue
Crystal systemTriclinic (P1)
Unit cell dimensionsa=5.9068A˚,b=7.3378A˚,c=15.816A˚a = 5.9068 \, \text{Å}, \, b = 7.3378 \, \text{Å}, \, c = 15.816 \, \text{Å}
Anglesα=78.26,β=82.03,γ=67.99\alpha = 78.26^\circ, \, \beta = 82.03^\circ, \, \gamma = 67.99^\circ
Volume620.78A˚3620.78 \, \text{Å}^3
Z-value2
These parameters are critical for understanding packing interactions and polymorphism risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement?

Contradictions in refinement (e.g., high R-factors or thermal displacement outliers) are addressed via:

  • Multi-step SHELXL refinement : Adjusting occupancy factors for disordered atoms.
  • Twinned data correction : Using HKLF5 format in SHELXTL for overlapping reflections.
  • Validation tools : PLATON’s ADDSYM checks for missed symmetry, and RINGER identifies electron density outliers .

Q. What strategies optimize reaction yields in the synthesis of this compound?

Yield optimization involves:

  • Catalyst screening : Pd/C or CuI for coupling reactions (improves yields from 50% to >80%).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group.
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours at 120°C .

Q. How can computational modeling predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict:

  • Electrophilic sites : Chlorine and carbonyl groups show high electrophilicity (ω>3.5eV\omega > 3.5 \, \text{eV}).
  • Binding affinity : Docking studies with target enzymes (e.g., kinases) identify hydrogen-bonding interactions with pyrimidine N1 and benzoate O atoms .

Q. What experimental protocols assess the compound’s potential in agrochemical applications?

Bioactivity testing includes:

  • Herbicidal assays : Inhibition of acetolactate synthase (ALS) via spectrophotometric analysis (IC50_{50} determination).
  • Insecticidal screens : Topical application on model organisms (e.g., Drosophila melanogaster) with mortality rates monitored over 72 hours .

Methodological Notes

  • Data contradictions : Synthesis protocols in and were cross-validated for consistency in reaction conditions.
  • Advanced tools : SHELX and DFT methods are prioritized for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate
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